

# PF-06649298 safety profile and off-target effects

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Compound Focus: **PF-06649298**

Cat. No.: S539207

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## Inhibitor Profile and Experimental Data

The table below summarizes the key characteristics and experimental data for **PF-06649298** and other NaCT inhibitors for a direct comparison.

Inhibitor Name	Reported IC <sub>50</sub> (Citrate Uptake)	Mechanism of Action	Species Activity	Key Off-Target & Safety Findings
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| **PF-06649298** | ~408 nM (HEK-hNaCT) ~16.2 μM (Human Hepatocytes) [1] [2] | Competitive, substrate-like inhibitor; proposed allosteric, state-dependent inhibition [3] [1] [4] | Human & Mouse [5] [1] | **Highly selective for NaCT over NaDC1/NaDC3** (IC<sub>50</sub> >100 μM) [1]. No significant inhibition of **hERG**, major **CYP450s**, or 65+ other targets [1]. No cytotoxicity in HepG2 cells up to 300 μM [1]. | | **ETG-5773** | ~160 nM (Human NaCT) ~180 nM (Mouse NaCT) [5] | Non-competitive, non-substrate-like inhibitor [5] | Human & Mouse [5] | >100-fold selective for NaCT over NaDC3 [5]. No cytotoxic effects at concentrations up to 50 μM [5]. | | **BI01383298** | ~25-100 nM (Human NaCT) [5] [4] | Irreversible, non-competitive inhibitor [4] | Human-specific (No effect on mouse NaCT) [5] [4] | N/A in searched results |

## Experimental Protocols from Key Studies

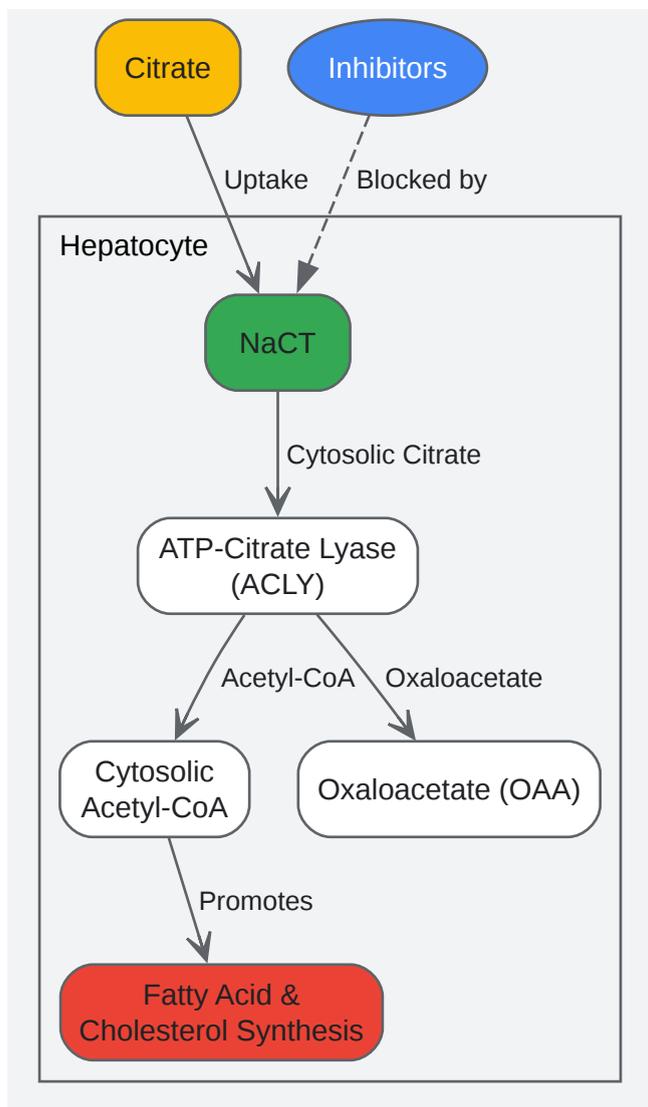
Here are the detailed methodologies for the critical experiments cited in the table above.

- **Citrate Uptake Assay (Primary Activity)** [1]:

- **Cell Models:** HEK-293 cells stably overexpressing human NaCT (HEKNaCT); cryopreserved human or mouse hepatocytes (for species-specific activity).
  - **Protocol:** Cells are incubated with a radioactive tracer, [<sup>14</sup>C]-citrate, in the presence of varying concentrations of the inhibitor. After a set time (e.g., 30 minutes), uptake is halted, cells are washed, and the accumulated radioactivity is quantified using a microbeta plate reader or scintillation counting. IC<sub>50</sub> values are calculated from the resulting inhibition curves.
- **Selectivity Profiling (Off-Target Effects) [1]:**
    - **SLC13 Family Selectivity:** Citrate or succinate uptake assays were performed in parallel using HEK-293 cells overexpressing the related transporters human NaDC1 (SLC13A2) and NaDC3 (SLC13A3).
    - **Broad Panel Screening:** The compound was tested against a diverse panel of over 65 proteins, including enzymes, ion channels (e.g., hERG), receptors, and transporters. Interaction with major human Cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2D6, 3A4) was also assessed.
  - **Cytotoxicity Assays [5] [1]:**
    - **Cell Viability Readouts:** Studies used assays like **CellTiter-Glo**, which measures cellular ATP levels as a marker of metabolically active cells, to assess viability after inhibitor treatment.
    - **Cell Lines:** Commonly used models include HepG2 (human liver carcinoma) and the HEK-293-based lines used in uptake assays.
    - **Procedure:** Cells are exposed to a range of inhibitor concentrations for a prolonged period (e.g., 72 hours). Viability is then measured relative to untreated control cells.

## Pathway and Experimental Workflow

The following diagram illustrates the role of NaCT in hepatic metabolism and the point of inhibition for the compounds discussed, integrating the core biochemical pathways from the search results [5] [6] [1].



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## Research Implications and Future Directions

- **Mechanism Nuance:** While initially characterized as a competitive substrate, a 2024 study suggests **PF-06649298** and its analog act as **allosteric, state-dependent inhibitors**, with potency influenced by ambient citrate levels [3]. This is a critical consideration for interpreting in vivo data.
- **Species Specificity is Critical:** BI01383298 highlights a major challenge in translational research: **profound species-specific inhibition** [5] [4]. This underscores the importance of validating results in human-relevant models.
- **Therapeutic Rationale:** Inhibiting NaCT aims to reduce cytosolic citrate, a key metabolic intermediate. This is predicted to downregulate **fatty acid and cholesterol synthesis** while

potentially promoting fatty acid oxidation, making it a compelling strategy for treating metabolic diseases like MAFLD and diabetes [5] [6] [1].

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